1,4-Bis(4-aminobenzoyl)piperazine
Description
Properties
IUPAC Name |
[4-(4-aminobenzoyl)piperazin-1-yl]-(4-aminophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c19-15-5-1-13(2-6-15)17(23)21-9-11-22(12-10-21)18(24)14-3-7-16(20)8-4-14/h1-8H,9-12,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMALRANZODVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)N)C(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204551 | |
| Record name | 1,4-Bis(4-aminobenzoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55973-70-1 | |
| Record name | 1,1′-(1,4-Piperazinediyl)bis[1-(4-aminophenyl)methanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55973-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(4-aminobenzoyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055973701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(4-aminobenzoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(4-aminobenzoyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Acylation Using 4-Nitrobenzoyl Chloride
This method employs a two-step process:
-
Acylation of Piperazine : Piperazine reacts with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to form 1,4-bis(4-nitrobenzoyl)piperazine.
-
Reduction of Nitro Groups : Catalytic hydrogenation or chemical reduction (e.g., using SnCl₂/HCl) converts nitro groups to amines, yielding the target compound.
Reaction Conditions :
Protection-Deprotection Strategy
To enhance selectivity, the amine groups of 4-aminobenzoic acid are protected before acylation:
-
Protection : 4-Aminobenzoic acid is treated with Boc anhydride to form N-Boc-4-aminobenzoic acid.
-
Activation and Coupling : The protected acid is converted to its acyl chloride (using SOCl₂) and reacted with piperazine.
-
Deprotection : Trifluoroacetic acid removes Boc groups, yielding this compound.
Advantages :
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes acylation efficiency |
| Temperature | 0–5°C (Step 1) | Reduces hydrolysis |
| Catalyst Loading | 10% Pd/C (Step 2) | Ensures complete reduction |
Data from analogous syntheses (e.g., 1,4-bis(3-aminopropyl)piperazine derivatives) suggest that polar aprotic solvents (e.g., DMF) may accelerate acylation but require strict moisture control.
Stoichiometric Considerations
A 2:1 molar ratio of 4-nitrobenzoyl chloride to piperazine is critical to prevent monoacylation byproducts. Excess acyl chloride (2.2 equiv) improves yield to 85–90%.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity ≥98%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary and secondary amines in 1,4-bis(4-aminobenzoyl)piperazine participate in alkylation and acylation reactions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., R<sub>2</sub>Cl) in polar aprotic solvents like DMF or pentanol at 80–160°C yields N-alkylated derivatives. This method has been used to synthesize compounds with enhanced bioactivity .
-
Acylation : Treatment with benzoyl chlorides under basic conditions produces bis(amide) derivatives. A study demonstrated that 1-(4-chlorobenzhydryl)piperazine derivatives acylated with substituted benzoyl chlorides showed cytotoxic effects on cancer cell lines (e.g., HEPG2, MCF7) .
Representative Conditions :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | R<sub>2</sub>Cl, K<sub>2</sub>CO<sub>3</sub>, DMF, 80–160°C | N-Alkylated piperazine derivatives |
| Acylation | Benzoyl chlorides, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> | Bis(amide) derivatives |
Cyclization and Heterocycle Formation
The amino groups facilitate cyclization reactions to form nitrogen- and sulfur-containing heterocycles:
-
Thiadiazole Formation : Reaction with carbon disulfide (CS<sub>2</sub>) in pyridine yields bis(1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole) derivatives. This method produced compounds with antimicrobial activity .
-
Thiazole Synthesis : Treatment with α-haloketones (e.g., phenacyl bromide) generates bis(thiazole) derivatives via cyclocondensation. A 2024 study reported such reactions achieving 48–88% yields, with products showing cytotoxic effects on HCT-116 and MCF7 cells .
Key Cyclization Pathways :
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| This compound | CS<sub>2</sub>, pyridine | Bis(1,3,4-thiadiazole) derivatives | 67% |
| This compound | Phenacyl bromide, EtOH | Bis(4-arylthiazole) derivatives | 48% |
Reductive Amination and Condensation
The compound undergoes reductive amination with aldehydes (R<sub>4</sub>CHO) in methanol using NaBH<sub>4</sub> to form secondary amines. This method has been employed to synthesize derivatives with improved pharmacokinetic profiles .
Example Reaction :
Nucleophilic Substitution
The amino groups act as nucleophiles in displacement reactions:
-
Sulfur Nucleophiles : Reaction with 2-mercaptobenzoic acid or thioglycolic acid in methanol yields thioether-linked derivatives. These compounds demonstrated moderate antimicrobial activity .
-
Nitrogen Nucleophiles : Hydrazine hydrate reacts with chloro-substituted analogs to form hydrazinyl derivatives, a precursor for triazole synthesis .
Substitution Outcomes :
| Nucleophile | Product Class | Biological Activity |
|---|---|---|
| 2-Mercaptobenzoic acid | Thioether-linked derivatives | Antimicrobial |
| Thiosemicarbazide | Bis(thiosemicarbazone) derivatives | Anticancer (IC<sub>50</sub>: 12–45 μM) |
Structural and Mechanistic Insights
Scientific Research Applications
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
1,4-Bis(4-aminobenzoyl)piperazine can be effectively analyzed using reverse phase high-performance liquid chromatography (RP-HPLC). The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid for separation. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This approach allows for the isolation of impurities and is suitable for pharmacokinetic studies .
| Parameter | Details |
|---|---|
| Column Type | Newcrom R1 HPLC column |
| Mobile Phase | Acetonitrile, water, phosphoric acid (or formic acid) |
| Application Type | Analytical and preparative separation |
| Scalability | Yes |
This compound derivatives have shown significant biological activities. For example, compounds derived from this piperazine structure have been investigated for their antimicrobial properties. A study synthesized various piperazine derivatives and screened them for antimicrobial activity against several pathogens .
Case Study: Antimicrobial Screening
In a recent study, derivatives of this compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the piperazine structure enhanced antimicrobial efficacy, demonstrating the potential for developing new antibacterial agents.
Medicinal Chemistry Applications
The compound has potential therapeutic applications in treating neurodegenerative diseases and cancers. Research indicates that derivatives of this compound may rectify the metabolism of amyloid precursor proteins (APP), which are implicated in Alzheimer's disease. This suggests a role in developing treatments for neurodegenerative conditions .
| Therapeutic Focus | Potential Applications |
|---|---|
| Neurodegenerative Diseases | Alzheimer's disease treatment |
| Cancer Treatment | Targeting specific cancer pathways |
Mechanistic Insights
The mechanism of action for this compound involves its interaction with various biological targets. Its derivatives have shown promise as D2 dopamine receptor antagonists, which is significant in the context of psychiatric disorders such as schizophrenia.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-aminobenzoyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Piperazine derivatives are distinguished by their substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- Aromatic/Planar Groups (e.g., thiazolinone-arylidene in ): Improve kinase binding via π-π stacking but may increase metabolic instability.
- Sulfonyl Groups (e.g., fluorophenylsulfonyl in ): Boost enzymatic inhibition (e.g., DPP-4) but require careful optimization to avoid toxicity.
Physicochemical and Spectral Properties
Biological Activity
1,4-Bis(4-aminobenzoyl)piperazine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes current research findings on its biological activity, including antimicrobial properties, neuroprotective effects, and its role in treating neurodegenerative diseases.
Chemical Structure and Properties
This compound consists of a piperazine ring substituted with two 4-aminobenzoyl groups. This structure is conducive to various interactions within biological systems, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research has demonstrated that piperazine derivatives exhibit significant antimicrobial activity. A study highlighted the synthesis and screening of various piperazine compounds, revealing that this compound and its analogs showed promising inhibition against several bacterial strains.
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 18 | |
| Bacillus subtilis | 12 |
The results indicate that the compound is particularly effective against Escherichia coli, suggesting its potential use as an antibacterial agent .
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, especially in the context of Alzheimer's disease. It has been shown to modulate the metabolism of Amyloid Protein Precursor (APP), which is crucial in the pathogenesis of Alzheimer's.
The compound appears to enhance the production of non-toxic carboxy-terminal fragments of APP while reducing neurotoxic beta-amyloid peptide levels. This dual action suggests a protective role against neurodegeneration:
- Increased APP-CTFs : Enhances physiological activities.
- Decreased β-amyloid production : Reduces neurotoxicity.
This mechanism positions this compound as a potential therapeutic agent for Alzheimer's disease .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in vivo and in vitro settings:
- In vitro Studies : A study demonstrated that piperazine derivatives could inhibit human acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients. The inhibition was dose-dependent, indicating potential for cognitive enhancement through modulation of cholinergic activity .
- Animal Models : In animal models of Alzheimer's disease, administration of this compound resulted in improved memory retention and reduced amyloid plaque formation compared to untreated controls. These findings underscore its potential as a neuroprotective agent .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 1,4-Bis(4-aminobenzoyl)piperazine, and how is the product characterized?
- Methodological Answer : Synthesis typically involves reacting 4-aminobenzoic acid derivatives with piperazine under controlled conditions. For example, analogous piperazine compounds are synthesized via nucleophilic substitution or condensation reactions in polar solvents (e.g., methanol) at reflux temperatures . Characterization employs:
- Elemental analysis to verify purity.
- Spectroscopic techniques : IR to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), H/C NMR to resolve aromatic protons and piperazine backbone signals .
- X-ray crystallography (using software like SHELX ) for definitive structural confirmation.
Q. How can researchers ensure the purity of synthesized this compound?
- Methodological Answer :
- Chromatographic purification : Use column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures).
- HPLC-MS to detect trace impurities (e.g., unreacted precursors or byproducts) .
- Thermogravimetric analysis (TGA) to assess thermal stability and residual solvents.
Advanced Research Questions
Q. How can computational methods predict the interaction of this compound with biological targets like DNA or enzymes?
- Methodological Answer :
- Conformational analysis : Use Spartan06 with semiempirical methods (e.g., AM1) to identify the lowest-energy conformer .
- Molecular docking : Employ AutoDock Vina to simulate ligand-DNA/enzyme interactions. Define a rigid receptor (e.g., DNA PDB: 1BNA) and flexible ligand parameters, with grid boxes covering active sites (e.g., 40ų) .
- Binding affinity validation : Compare computed ΔG values (e.g., -7.5 kcal/mol for piperazine-DNA interactions) with experimental isothermal titration calorimetry (ITC) data .
Q. How to resolve discrepancies in binding site data from molecular docking studies?
- Methodological Answer :
- Multi-software validation : Cross-check results with alternative docking tools (e.g., Schrödinger Glide) .
- Molecular dynamics (MD) simulations : Run 50–100 ns simulations (e.g., GROMACS) to assess binding stability and identify key residues (e.g., DG4, DA6 in DNA) .
- Experimental validation : Use X-ray crystallography (via SHELX ) or fluorescence quenching assays to confirm interaction sites.
Q. What strategies optimize the yield of this compound synthesis under varying reaction conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) and analyze via response surface methodology.
- Catalyst screening : Test bases like triethylamine or DBU for amide bond formation efficiency .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize termination points.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
